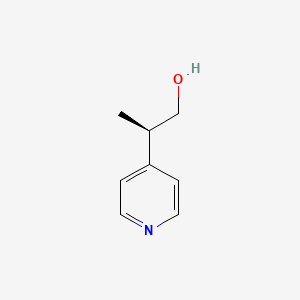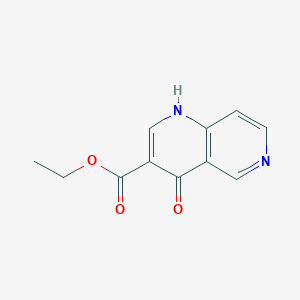
(2R)-2-Pyridin-4-ylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Pyridin-4-ylpropan-1-ol, also known as 2-Pyridyl-1-phenylpropan-1-ol or P4P, is a chiral organic compound that belongs to the class of secondary alcohols. It has a molecular formula of C12H15NO and a molecular weight of 189.26 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry, particularly as a building block for the synthesis of various bioactive molecules.
Mecanismo De Acción
The mechanism of action of (2R)-2-Pyridin-4-ylpropan-1-ol is not well understood. However, it is believed that this compound may act as a modulator of various biological pathways, particularly those involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
(2R)-2-Pyridin-4-ylpropan-1-ol has been shown to exhibit several biochemical and physiological effects. For example, it has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, P4P has also been shown to exhibit potent anti-inflammatory activity, making it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2R)-2-Pyridin-4-ylpropan-1-ol in lab experiments is its high enantiomeric purity, which makes it an ideal building block for the synthesis of chiral bioactive molecules. Additionally, P4P is relatively easy to synthesize and is readily available, making it a cost-effective option for lab experiments. However, one of the limitations of using P4P is its relatively low solubility in water, which may limit its use in certain biological assays.
Direcciones Futuras
There are several potential future directions for the research and development of (2R)-2-Pyridin-4-ylpropan-1-ol. One potential direction is the further exploration of its antitumor activity, particularly in combination with other chemotherapeutic agents. Additionally, P4P may also have potential applications in the treatment of various inflammatory diseases, and further research is needed to explore its efficacy in this area. Finally, the development of new synthetic methods for the preparation of P4P and its derivatives may also be an area of future research.
Métodos De Síntesis
The synthesis of (2R)-2-Pyridin-4-ylpropan-1-ol can be achieved through several methods. One of the most commonly used methods involves the reduction of the corresponding ketone, (2R)-2-Pyridin-4-ylpropan-1-olphenylpropan-1-one, using sodium borohydride (NaBH4) as a reducing agent in the presence of an acid catalyst such as acetic acid. This method yields the desired alcohol in high yields and with high enantiomeric purity.
Aplicaciones Científicas De Investigación
(2R)-2-Pyridin-4-ylpropan-1-ol has been used extensively in scientific research as a building block for the synthesis of various bioactive molecules. For example, it has been used as a starting material for the synthesis of several potent antitumor agents, such as 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives and 3,4-dihydro-2H-benzo[b][1,4]thiazine derivatives. Additionally, P4P has also been used in the synthesis of several potent anti-inflammatory agents, such as 2-(4-methoxyphenyl)-2-oxoethyl 4-(2-pyridyl)phenyl sulfone and 2-(4-methoxyphenyl)-2-oxoethyl 4-(3-pyridyl)phenyl sulfone.
Propiedades
IUPAC Name |
(2R)-2-pyridin-4-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(6-10)8-2-4-9-5-3-8/h2-5,7,10H,6H2,1H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPWDIUUNHGRDK-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Pyridin-4-ylpropan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(butan-2-yl)acetamide](/img/structure/B2791233.png)
![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2791235.png)

![1-(4-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2791237.png)
![N-(1-cyanocyclopentyl)-2-[(2,4-dimethoxyphenyl)amino]acetamide](/img/structure/B2791238.png)
![7-ethyl-8-methyl-6-oxo-N-(2-(trifluoromethoxy)benzyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2791240.png)

![Ethyl 4-[[2-[[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2791244.png)
![5-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2791247.png)

![1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2791252.png)

![2,5-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2791255.png)
![[3-(Oxan-2-yloxy)phenyl]methanamine](/img/structure/B2791256.png)